バスミサニル

概要

説明

Basmisanil (also known as RG-1662 and RO5186582) is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors . It has been under development by Roche for the treatment of cognitive impairment associated with Down syndrome . It has also been used in trials studying the treatment and basic science of Down Syndrome .

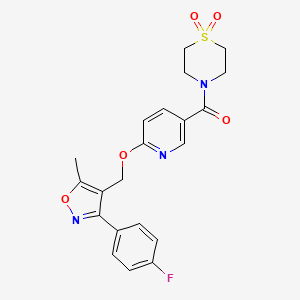

Molecular Structure Analysis

The molecular formula of Basmisanil is C21H20FN3O5S . The molecular weight is 445.47 g/mol .Chemical Reactions Analysis

Basmisanil is a negative allosteric modulator of α5 subunit-containing GABAA receptors . It selectively binds to α5 over α1, α2, or α3 subunit-containing GABAA receptors .科学的研究の応用

認知機能障害の治療

バスミサニルは、ダウン症の知的障害および統合失調症に関連する認知障害の第II相試験で使用されてきました {svg_1}. これは、認知において重要な調節的役割を果たす、高選択的なGABAA‐α5負の異種受容体モジュレーターです {svg_2}.

疾患の治療

認知機能障害に加えて、バスミサニルは他の疾患の治療における可能性についても研究されています {svg_3}. これらの疾患の正確な性質は明記されていませんが、認知機能または神経学的健康に関連している可能性があります {svg_4}.

前臨床薬理学

バスミサニルは、前臨床薬理学で広く研究されてきました {svg_5}. これは、これまでで最も選択的なGABAA‐α5受容体負の異種受容体モジュレーターであることが示されています {svg_6}.

生体内占有率研究

バスミサニルは、ラットにおける生体内占有率研究で使用されてきました {svg_7}. これらの研究では、用量依存的な標的への結合が示され、受容体占有率の関係を確立するために使用されました {svg_8}.

EEG研究

探索的なEEG研究は、ヒト脳におけるバスミサニルの機能的活性を示す証拠を提供しました {svg_9}. これは、バスミサニルが、GABAA‐α5受容体負のモジュレーションの潜在的な臨床的利点を調査するための理想的なプロファイルを備えていることを示唆しています {svg_10}.

食物効果研究

バスミサニルは、その食物効果について研究されてきました {svg_11}. 生理学に基づいたバイオファーマシューティカルモデル(PBBM)は、以前、食事摂取状態での錠剤投与のために記述されています {svg_12}. このモデルは、高用量での非比例的な曝露の増加をうまく捉え、吸収が200 mg以下では溶解速度制限され、高用量では溶解度が制限要因となることを示しました {svg_13}.

作用機序

Target of Action

Basmisanil, also known by its developmental codes RG-1662 and RO5186582, is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABA A receptors . These receptors have been shown to play a key modulatory role in cognition and represent a promising drug target for cognitive dysfunction .

Mode of Action

Basmisanil binds to recombinant human GABA A -α5 receptors with a 5 nM affinity and more than 90-fold selectivity versus α1, α2, and α3 subunit-containing receptors . It inhibits GABA-induced currents at GABA A -α5 yet has little or no effect at the other receptor subtypes .

Biochemical Pathways

It is known that the compound works by attenuating gabaergic function and restoring the excitatory/inhibitory balance . This is achieved through its negative modulation of the GABA A -α5 receptor.

Pharmacokinetics

An in vivo occupancy study in rats showed dose-dependent target engagement and was utilized to establish the plasma exposure to receptor occupancy relationship .

Result of Action

At estimated receptor occupancies between 30 and 65%, Basmisanil attenuated diazepam-induced spatial learning impairment in rats (Morris water maze), improved executive function in non-human primates (object retrieval), without showing anxiogenic or proconvulsant effects in rats .

Action Environment

The action environment of Basmisanil is primarily the human brain. An exploratory EEG study provided evidence for functional activity of Basmisanil in the human brain . The basmisanil-induced pharmacodynamic effects, i.e., an increase in theta power (~4 Hz), and a decrease in beta power (~20 Hz) confirm the spectral signature of Basmisanil that has been found previously in healthy volunteers and demonstrate brain circuit engagement .

特性

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRFBXVSFAGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032402 | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159600-41-5 | |

| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basmisanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basmisanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASMISANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

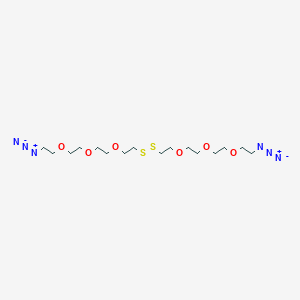

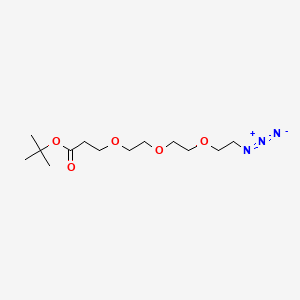

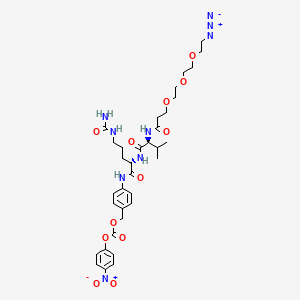

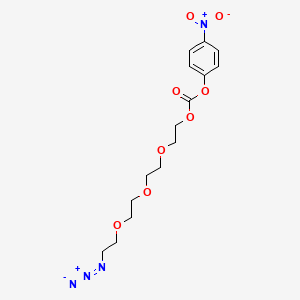

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

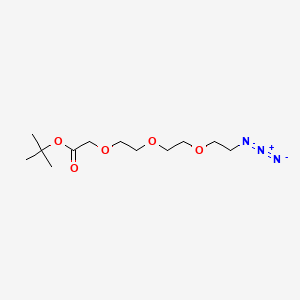

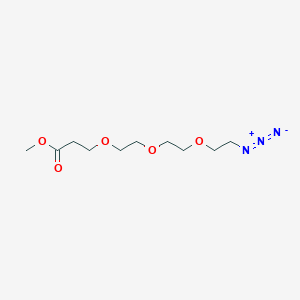

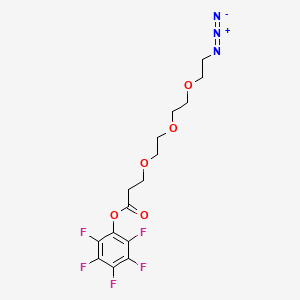

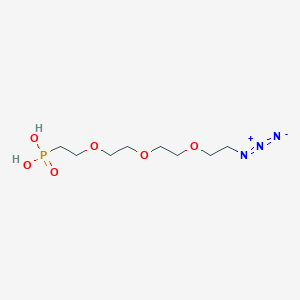

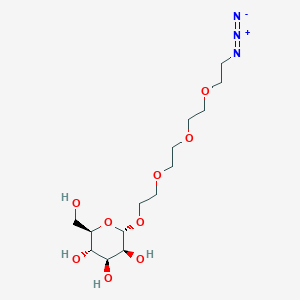

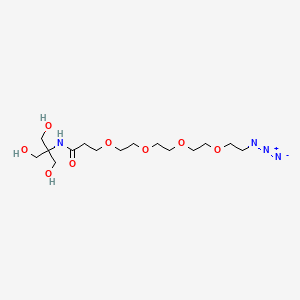

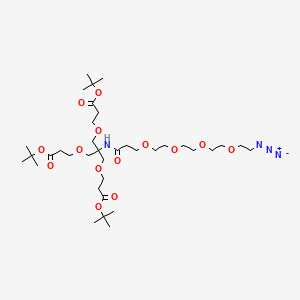

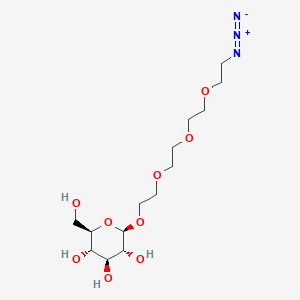

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。